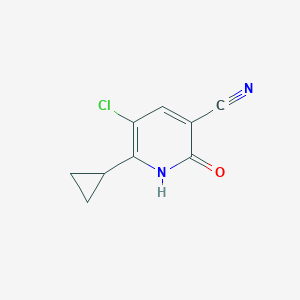

5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

CAS No.: 1135283-62-3

Cat. No.: VC2633784

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1135283-62-3 |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 5-chloro-6-cyclopropyl-2-oxo-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H7ClN2O/c10-7-3-6(4-11)9(13)12-8(7)5-1-2-5/h3,5H,1-2H2,(H,12,13) |

| Standard InChI Key | IJYDXVGPMQNYGX-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(C=C(C(=O)N2)C#N)Cl |

| Canonical SMILES | C1CC1C2=C(C=C(C(=O)N2)C#N)Cl |

Introduction

Chemical Identity and Structural Properties

Basic Identification

5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is identified by its CAS number 1135283-62-3, with a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol. This compound features a 2-oxo-1,2-dihydropyridine core (also referred to as 2-hydroxypyridine in its tautomeric form) with three key functional groups: a chlorine substituent at position 5, a cyclopropyl group at position 6, and a nitrile (cyano) group at position 3.

Structural Comparisons

The compound shares structural similarities with several related pyridine derivatives. A particularly close analog is 5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 1135283-57-6), which differs only by having a bromine atom in place of the chlorine at position 5 . This brominated analog has a slightly higher molecular weight of 239.07 g/mol due to the heavier bromine atom .

Physical and Chemical Properties

Although specific experimental data for 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is limited, predictions can be made based on structurally similar compounds. The table below compares the properties of this compound with its bromo analog to provide insight into its likely characteristics:

| Property | 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |

|---|---|---|

| Molecular Formula | C9H7ClN2O | C9H7BrN2O |

| Molecular Weight | 194.62 g/mol | 239.07 g/mol |

| Expected XLogP3 | ~1.0 (estimated) | 1.1 |

| H-Bond Donor Count | 1 | 1 |

| H-Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 1 | 1 |

| Appearance | Likely a crystalline solid | Crystalline solid |

Based on the brominated analog, the title compound likely possesses moderate lipophilicity (XLogP3 ~1.0), which would give it a balance of aqueous solubility and membrane permeability – properties that are valuable in pharmaceutical development .

Synthesis and Preparation Methods

General Synthetic Approaches

Current Research Status and Future Directions

Current Research Landscape

The broader family of substituted 2-oxo-1,2-dihydro-3-pyridinecarbonitriles has attracted interest in medicinal chemistry research, particularly as potential scaffolds for developing compounds with antimicrobial, anticancer, and anti-inflammatory properties. The structural similarities between the title compound and known bioactive molecules suggest it may exhibit interesting biological activities worthy of further exploration.

Future Research Opportunities

Based on structural analysis and comparison with related compounds, several promising research directions for 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile include:

-

Biological activity screening against various targets to identify potential therapeutic applications

-

Investigation of structure-activity relationships through the synthesis of analogs with modified substituents

-

Exploration of its potential as a building block for the synthesis of more complex bioactive molecules

-

Study of its coordination chemistry with various metals for potential catalytic applications

-

Examination of its photophysical properties for potential applications in sensing or imaging

Synthesis Optimization

Future research could focus on developing improved synthetic routes to 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, with emphasis on:

-

One-pot synthetic methods to reduce the number of isolation and purification steps

-

Green chemistry approaches using environmentally friendly reagents and solvents

-

Scalable processes suitable for industrial production if significant applications are identified

-

Chemoenzymatic approaches that might offer enhanced regioselectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume